An In-depth Technical Guide to 4-(Methylsulfonyl)piperidine Hydrochloride (CAS: 479611-96-6)
An In-depth Technical Guide to 4-(Methylsulfonyl)piperidine Hydrochloride (CAS: 479611-96-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key interactions with biological targets make it a privileged motif in drug design. The introduction of a methylsulfonyl group at the 4-position of the piperidine ring imparts unique physicochemical properties, influencing solubility, polarity, and metabolic stability. This guide provides a comprehensive technical overview of 4-(Methylsulfonyl)piperidine hydrochloride, a key building block for the synthesis of advanced pharmaceutical intermediates.
Chemical Identity and Physicochemical Properties
CAS Number: 479611-96-6[3]
Molecular Formula: C₆H₁₄ClNO₂S
Molecular Weight: 199.70 g/mol
Chemical Structure:
Figure 1: Chemical structure of 4-(Methylsulfonyl)piperidine hydrochloride.
Physicochemical Properties:
The hydrochloride salt form of 4-(methylsulfonyl)piperidine offers enhanced stability and aqueous solubility compared to its free base, making it more suitable for pharmaceutical development and handling.[4] The methylsulfonyl group, being a strong electron-withdrawing group, reduces the basicity of the piperidine nitrogen.[5]
| Property | Value | Source |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in water and polar organic solvents | [4] |
| Melting Point | Not available | --- |
| pKa | Not available | --- |
Synthesis and Manufacturing
The synthesis of 4-(Methylsulfonyl)piperidine hydrochloride can be achieved through a multi-step process, typically starting from a commercially available piperidine derivative. A logical and field-proven synthetic strategy involves the oxidation of a thioether precursor.
Figure 2: General synthetic workflow for 4-(Methylsulfonyl)piperidine hydrochloride.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 4-(Methylthio)piperidine
A detailed protocol for the synthesis of the precursor, 4-(methylthio)piperidine, is a prerequisite. This can be achieved through various published methods, often involving the reaction of a 4-substituted piperidine with a methylthiolating agent.
Step 2: Oxidation of 4-(Methylthio)piperidine to 4-(Methylsulfonyl)piperidine
The oxidation of the thioether to the sulfone is a critical step. Careful selection of the oxidizing agent and reaction conditions is necessary to avoid over-oxidation or side reactions.
-
Reagents and Equipment:
-
4-(Methylthio)piperidine
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (Oxone®))[6]
-
Solvent (e.g., dichloromethane (DCM), methanol/water)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve 4-(methylthio)piperidine in the chosen solvent in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add the oxidizing agent (e.g., a solution of m-CPBA in DCM) portion-wise, maintaining the temperature below 5 °C. The use of at least two equivalents of the oxidizing agent is typically required to ensure complete conversion to the sulfone.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution).
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(methylsulfonyl)piperidine free base.
-
Step 3: Formation of 4-(Methylsulfonyl)piperidine Hydrochloride
The final step involves the conversion of the free base to its hydrochloride salt.
-
Reagents and Equipment:
-
4-(Methylsulfonyl)piperidine (free base)
-
Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether or dioxane)
-
Anhydrous solvent (e.g., diethyl ether, ethyl acetate)
-
Beaker, magnetic stirrer
-
-
Procedure:
-
Dissolve the crude 4-(methylsulfonyl)piperidine free base in a minimal amount of a suitable anhydrous solvent.
-
Slowly add the hydrochloric acid solution dropwise with stirring.
-
A precipitate of 4-(Methylsulfonyl)piperidine hydrochloride will form.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 4-(Methylsulfonyl)piperidine hydrochloride.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, which will be split into complex multiplets due to spin-spin coupling. The methyl group of the sulfonyl moiety will appear as a sharp singlet. The N-H proton of the piperidine hydrochloride will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the piperidine ring and the methyl group of the sulfonyl moiety.
3.2. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
-
Characteristic Absorptions:
-
Strong absorptions in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively.[7][8][9][10][11]
-
A broad absorption in the region of 2700-2400 cm⁻¹ is indicative of the N-H stretch of the ammonium salt.
-
C-H stretching vibrations of the piperidine ring and methyl group will appear in the 3000-2850 cm⁻¹ region.
-
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Fragmentation: Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected. Fragmentation of piperidine derivatives often involves cleavage of the ring and loss of substituents.[12][13][14][15][16]
3.4. High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for assessing the purity of 4-(Methylsulfonyl)piperidine hydrochloride. A reversed-phase HPLC method with charged aerosol detection (CAD) has been reported for a "4-Methanesulfonyl-piperidine hydrochloride salt," which is suitable for this compound as it lacks a strong UV chromophore.
Validated HPLC Method:
| Parameter | Condition |
| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | 0.1% Heptafluorobutyric acid in Water:Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | Charged Aerosol Detection (CAD) with Nitrogen gas pressure at 35 psi |
This method has been validated for precision, linearity, and specificity.
Applications in Drug Discovery and Development
The 4-(methylsulfonyl)piperidine moiety is an important pharmacophore in modern drug discovery. The sulfonyl group can act as a hydrogen bond acceptor and its incorporation can modulate the physicochemical properties of a molecule, such as solubility and lipophilicity, thereby improving its drug-like characteristics.[5]
4.1. Role as a Versatile Building Block
4-(Methylsulfonyl)piperidine hydrochloride serves as a key intermediate for introducing the sulfonylpiperidine scaffold into more complex molecules. The piperidine nitrogen can be functionalized through various reactions, such as N-alkylation and N-acylation, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
4.2. Examples of Biological Activity
While specific clinical candidates containing the 4-(methylsulfonyl)piperidine core are not prominently in the public domain, related sulfonylpiperazine derivatives have shown potent and selective inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases.[17] Furthermore, other piperidine derivatives have been investigated as inhibitors of acetylcholinesterase for the treatment of dementia.[18] The incorporation of the methylsulfonyl group can influence the binding affinity and selectivity of these compounds.
Figure 3: The role of the 4-(methylsulfonyl)piperidine scaffold in the drug discovery process.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-(Methylsulfonyl)piperidine hydrochloride.
5.1. Hazard Identification
Piperidine hydrochloride salts are generally considered toxic if swallowed and can cause skin and serious eye irritation.[19][20][21]
5.2. Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19][22][23]
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.[19]
5.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]
-
Keep away from incompatible materials such as strong oxidizing agents.
5.4. Disposal
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[19]
Conclusion
4-(Methylsulfonyl)piperidine hydrochloride is a valuable and versatile building block in medicinal chemistry. Its unique combination of a conformationally flexible piperidine ring and a polar, metabolically stable methylsulfonyl group provides a powerful tool for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, applications, and safe handling, intended to support the endeavors of researchers and scientists in the field of drug discovery and development.
References
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